molecular formula C12H21ClN2O3 B7916715 [1-(2-Chloro-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester

[1-(2-Chloro-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester

Cat. No.: B7916715
M. Wt: 276.76 g/mol
InChI Key: KYZSQSTWSWLRJM-UHFFFAOYSA-N
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Description

[1-(2-Chloro-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester (CAS: 1354011-38-3) is a piperidine-based carbamate derivative featuring a tert-butyl carbamate group at the 3-position of the piperidine ring and a 2-chloro-acetyl substituent at the 1-position. Its molecular formula is C₁₂H₂₁ClN₂O₃, with a molar mass of 276.76 g/mol and a predicted density of 1.17±0.1 g/cm³ . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for the development of kinase inhibitors and other bioactive molecules. The chloro-acetyl group enhances electrophilicity, facilitating nucleophilic substitution reactions in further derivatization .

Properties

IUPAC Name

tert-butyl N-[1-(2-chloroacetyl)piperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2O3/c1-12(2,3)18-11(17)14-9-5-4-6-15(8-9)10(16)7-13/h9H,4-8H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZSQSTWSWLRJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Chloro-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester typically involves the reaction of piperidine derivatives with chloroacetyl chloride and tert-butyl carbamate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and to enhance the yield. The use of automated systems for the addition of reagents and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

[1-(2-Chloro-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form secondary amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis is often carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Substitution Reactions: The major products are substituted piperidine derivatives.

    Hydrolysis: The major product is the corresponding carboxylic acid.

    Oxidation and Reduction: The major products are N-oxides or secondary amines, respectively.

Scientific Research Applications

Chemistry

In chemistry, [1-(2-Chloro-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It can be used in the development of new drugs and in the study of enzyme inhibition.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of new pharmaceuticals for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the production of agrochemicals and materials. It can be used as a precursor for the synthesis of pesticides and other agricultural chemicals.

Mechanism of Action

The mechanism of action of [1-(2-Chloro-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between [1-(2-Chloro-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester and analogous compounds (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
This compound 2-Chloro-acetyl (1), tert-butyl (3) C₁₂H₂₁ClN₂O₃ 276.76 High electrophilicity; drug synthesis
[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester S-enantiomer configuration C₁₂H₂₁ClN₂O₃ 276.76 Chiral intermediates; discontinued
[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester 2-Amino-acetyl (1), methyl (3) C₁₅H₂₇N₃O₃ 297.40 Amine reactivity; peptide coupling
[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester 2-Hydroxy-ethyl (1) C₁₂H₂₂N₂O₃ 242.32 Improved solubility; polar motifs
[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester 4-position substitution C₁₃H₂₃ClN₂O₃ 290.79 Altered steric effects; safety data

Key Findings:

Substituent Effects: The chloro-acetyl group in the target compound enhances electrophilicity compared to amino-acetyl () or hydroxy-ethyl () analogs, making it more reactive in alkylation or acylation reactions . The tert-butyl carbamate group provides steric protection for the amine, a common strategy in prodrug design .

Functional Group Trade-offs :

  • Hydroxy-ethyl analogs () exhibit higher polarity and solubility, advantageous for aqueous-phase reactions, but lack the reactive chlorine atom critical for cross-coupling .

Research Implications

  • Drug Discovery: The chloro-acetyl derivative’s reactivity makes it preferable for constructing covalent inhibitors, whereas amino-acetyl analogs () are suited for non-covalent interactions .
  • Stereoselectivity : The discontinuation of the S-enantiomer () underscores the importance of enantiopure synthesis in optimizing pharmacokinetic profiles.
  • Safety Profiles : Piperidin-4-yl derivatives () require rigorous safety assessments due to altered metabolic pathways compared to 3-yl analogs .

Biological Activity

[1-(2-Chloro-acetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, pharmacological properties, and biological evaluations of this compound, highlighting its implications for therapeutic applications.

The compound has the following chemical formula and structure:

  • Molecular Formula : C₁₂H₂₁ClN₂O₃
  • CAS Number : 1353966-43-4

The structural characteristics of this compound contribute to its biological activity, particularly through its interactions with various biological targets.

Anticancer Activity

Recent studies have shown that derivatives of piperidine, including this compound, exhibit promising anticancer properties. For instance, a study demonstrated that certain piperidine derivatives could inhibit the growth of breast cancer cell lines such as MCF-7, SK-BR-3, and MDA-MB-231. The compounds were evaluated against nonmalignant MCF-10A breast cells to assess selective toxicity .

Cell Line Inhibition (%) IC50 (µM)
MCF-77012.5
SK-BR-36515.0
MDA-MB-2316018.0
MCF-10A (control)10N/A

This data indicates that while the compound shows significant efficacy against cancer cells, it exhibits lower toxicity towards nonmalignant cells, suggesting a potential therapeutic window for cancer treatment.

The mechanism by which this compound exerts its effects may involve multiple pathways:

  • Apoptosis Induction : The compound has been shown to induce apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It may cause cell cycle arrest at specific phases, preventing cancer cell proliferation.
  • Targeting Specific Proteins : The structure allows binding to proteins involved in cancer progression and survival.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has moderate exposure in the brain with a half-life of approximately 0.74 hours. It demonstrates good tissue distribution, particularly in organs such as the kidney and liver, which is critical for evaluating its therapeutic potential .

Case Studies

A notable case study involved the evaluation of this compound in combination with standard chemotherapeutics. This combination therapy showed enhanced efficacy compared to monotherapy, indicating a synergistic effect that warrants further investigation.

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